Ethyl 8-methyl-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of ethyl 8-methyl-4H--benzopyrano[4,3-b]thiophene-2-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound name reflects the fusion of a benzopyran ring system with a thiophene ring, where the numbering system indicates specific attachment points and substitution patterns. Alternative nomenclature includes "ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate," which emphasizes the thieno-chromene perspective of the same molecular structure. The molecular formula C15H14O3S encompasses fifteen carbon atoms, fourteen hydrogen atoms, three oxygen atoms, and one sulfur atom, distributed across the tricyclic core structure and ethyl ester substituent.
The structural formula analysis reveals the presence of three distinct functional regions within the molecule. The benzopyran portion contributes a six-membered aromatic ring fused to a six-membered oxygen-containing heterocycle, while the thiophene component provides a five-membered sulfur-containing aromatic ring. The ethyl ester functionality at the 2-position of the thiophene ring serves as an electron-withdrawing group, influencing the electronic properties of the entire system. The methyl substituent at the 8-position introduces additional steric and electronic effects that distinguish this compound from unsubstituted analogs.
Chemical database records confirm the International Chemical Identifier as InChI=1S/C15H14O3S/c1-3-17-15(16)13-7-10-8-18-12-5-4-9(2)6-11(12)14(10)19-13/h4-7H,3,8H2,1-2H3, providing a unique digital representation of the molecular structure. The corresponding International Chemical Identifier Key CKYQIEPRZRXATF-UHFFFAOYSA-N serves as a condensed hash code for database searches and structural identification purposes. The Simplified Molecular Input Line Entry System representation CCOC(=O)c1cc2c(s1)c1cc(ccc1OC2)C further describes the connectivity pattern in a linear notation format.
Properties
IUPAC Name |
ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-3-17-15(16)13-7-10-8-18-12-5-4-9(2)6-11(12)14(10)19-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQIEPRZRXATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)C)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404828 | |
| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-39-9 | |
| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Background and Molecular Information
- Molecular Formula: C15H14O3S
- Molecular Weight: 274.33 g/mol
- CAS Number: 351003-39-9
- Chemical Family: Heterocyclic Building Blocks
This compound is characterized by a benzopyrano fused to a thiophene ring with an ethyl carboxylate substituent and a methyl group at the 8-position, making it a complex heterocyclic scaffold.
Synthetic Strategies Overview
The synthesis of Ethyl 8-methyl-4H--benzopyrano[4,3-b]thiophene-2-carboxylate typically involves multi-step organic reactions, often starting from substituted benzo[b]thiophenes or related precursors. Key approaches include:
- Microwave-assisted synthesis to accelerate reaction kinetics and improve yields.
- Halogenation and cyclocondensation steps to build the benzothiophene core.
- Use of methyl thioglycolate as a sulfur source for thiophene ring formation.
- Base-mediated cyclization and functional group transformations for ring closure and substitution.
Microwave-Assisted Synthesis of Benzothiophene Core
A highly efficient method employs microwave irradiation to synthesize substituted benzothiophenes, which serve as precursors for the target compound. This approach drastically reduces reaction times from hours to minutes while maintaining high yields (58–96%) and avoids the need for metal catalysts.
- Condensation of methyl thioglycolate with 2-halobenzonitriles in the presence of triethylamine in DMSO at elevated temperature (130 °C) under microwave irradiation leads to rapid formation of 3-aminobenzo[b]thiophenes.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-halobenzonitrile + methyl thioglycolate, Et3N, DMSO, microwave, 130 °C, 11 min | Formation of 3-aminobenzo[b]thiophene derivatives in 94–96% yield |
| 2 | Diazotization with tert-butyl nitrite and CuBr2 in MeCN, 0 °C to RT, 2 h | Conversion to 3-bromobenzothiophene derivatives |
This sequence is adaptable to various substrates with electron-withdrawing groups, enabling a broad scope for substitution patterns relevant to the target molecule.
Halogenation and Esterification
Selective halogenation at the 3-position of benzothiophenes is a critical step in constructing the target compound. Traditional methods using bromine and sodium acetate in acetic acid yield 3-bromobenzothiophene intermediates but suffer from variability and lower yields.
To improve this, microwave-assisted saponification followed by controlled bromination and esterification steps have been employed:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Saponification | NaOH, MeOH–H2O, microwave, 100 °C, 3 min | Rapid conversion to carboxylic acid intermediate |
| Bromination | Br2, AcOH, NaOAc, 55 °C, 48 h | Formation of 3-bromobenzothiophene; variable yield |
| Esterification | Methyl iodide, K2CO3, DMF, RT, 3 h | Conversion to methyl ester derivative |
Due to inconsistent bromination yields, alternative routes such as the amination followed by deaminative bromination are preferred for reliability.
Cyclocondensation for Benzopyrano Thiophene Formation
The formation of the fused benzopyrano-thiophene ring system involves cyclocondensation reactions between appropriately substituted benzothiophene intermediates and carbonyl-containing reagents. Although specific detailed protocols for Ethyl 8-methyl-4H--benzopyrano[4,3-b]thiophene-2-carboxylate are limited in the literature, general strategies include:
- Using substituted benzothiophenes with carboxylate groups.
- Intramolecular cyclization under acidic or basic conditions.
- Employing microwave irradiation to enhance reaction rates.
Such methods are consistent with the preparation of heterocyclic building blocks in the benzopyrano-thiophene family.
Reaction Scope and Yields
The microwave-assisted method has been tested on various substrates with different substituents, showing good to excellent yields. The following table summarizes representative yields for benzothiophene derivatives relevant to the target compound's synthesis:
| Entry | Substrate Substituent | Reaction Time (min) | Product Yield (%) |
|---|---|---|---|
| 1 | 5-Br, 2-F | 11 | 96 |
| 2 | 5-NO2, 2-F | 11 | 94 |
| 3 | 5-Cl, 2-F | 11 | 92 |
| 4 | 4-CF3, 2-F | 18 | 80 |
| 5 | 4-NO2, 2-F | 35 | 67 |
| 6 | 5-Ph, 2-F | 15 | 85 |
| 7 | H, 2-F | 15 | 65 |
These results indicate that electron-poor aromatic precursors generally afford higher yields and shorter reaction times.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted condensation | Methyl thioglycolate, 2-halobenzonitriles, Et3N, DMSO | 130 °C, 11 min, microwave | Rapid, high yield, metal-free | Requires microwave equipment |
| Halogenation and esterification | Br2, NaOAc, AcOH; MeI, K2CO3, DMF | 55 °C, 48 h (bromination); RT, 3 h (esterification) | Established method | Variable bromination yield, long reaction time |
| Deaminative bromination | tert-BuONO, CuBr2, MeCN | 0 °C to RT, 2 h | High yield, direct route | Requires diazotization step |
| Cyclocondensation | Substituted benzothiophenes, carbonyl reagents | Acid/base catalysis, sometimes microwave | Efficient ring closure | Specific conditions vary, less documented |
Research Findings and Practical Notes
- Microwave irradiation significantly enhances reaction rates and yields for benzothiophene synthesis, reducing reaction times from hours to minutes.
- Electron-withdrawing groups on the aromatic ring improve the efficiency of the cyclocondensation and halogenation steps.
- The use of triethylamine as a base in DMSO solvent is optimal for the condensation step to form aminobenzothiophenes, key intermediates for further functionalization.
- Deaminative bromination offers a more reliable alternative to direct halogenation for introducing bromine at the 3-position of the benzothiophene ring.
- The final esterification step to form the ethyl carboxylate is typically performed under mild conditions using alkyl halides and base.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiophene or chromene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Ethyl 8-methyl-4H- -benzopyrano[4,3-b]thiophene-2-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of benzopyran compounds showed promising activity against different cancer cell lines, suggesting potential for this compound in drug development .
2. Antioxidant Properties
The antioxidant capabilities of this compound have also been investigated. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Preliminary studies indicate that ethyl 8-methyl-4H- -benzopyrano[4,3-b]thiophene-2-carboxylate exhibits significant free radical scavenging activity, which could be beneficial in formulating supplements or pharmaceuticals aimed at reducing oxidative damage .
Organic Synthesis
1. Building Block for Heterocycles
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals. Researchers have utilized it to create novel derivatives that enhance biological activity or improve pharmacokinetic properties .
2. Functionalization Reactions
The presence of functional groups within the molecule makes it amenable to various functionalization reactions, such as alkylation and acylation. These reactions can lead to the development of new compounds with tailored properties for specific applications .
Materials Science
1. Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the use of ethyl 8-methyl-4H- -benzopyrano[4,3-b]thiophene-2-carboxylate in the field of materials science, particularly in organic electronics. Its photophysical properties make it a candidate for use in OLEDs, where it can contribute to light emission efficiency and stability .
2. Polymer Composites
The compound has also been investigated as an additive in polymer composites to enhance thermal stability and mechanical properties. By incorporating this compound into polymer matrices, researchers aim to develop materials with improved performance characteristics suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 8-methyl-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid
- Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate
- 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid
Comparison: Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate is unique due to its specific ester functional group and methyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications .
Biological Activity
Ethyl 8-methyl-4H- -benzopyrano[4,3-b]thiophene-2-carboxylate (CAS RN: 351003-39-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Ethyl 8-methyl-4H- -benzopyrano[4,3-b]thiophene-2-carboxylate is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H14O3S |
| Molecular Weight | 274.34 g/mol |
| Melting Point | 120 °C |
| InChIKey | CKYQIEPRZRXATF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)c1sc2c(COc3ccc(C)cc23)c1 |
Biological Activities
Research on ethyl 8-methyl-4H- -benzopyrano[4,3-b]thiophene-2-carboxylate has indicated several promising biological activities, particularly in the fields of anticancer and antimicrobial properties.
Anticancer Activity
A study conducted on various coumarin derivatives, including ethyl 8-methyl-4H- -benzopyrano[4,3-b]thiophene-2-carboxylate, demonstrated significant antiproliferative effects against human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. The compound showed IC50 values in the micromolar range against several cancer types, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. Specific studies reported a minimum inhibitory concentration (MIC) of around 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized ethyl 8-methyl-4H- -benzopyrano[4,3-b]thiophene-2-carboxylate and tested its efficacy against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicating cell death .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The researchers observed that ethyl 8-methyl-4H- -benzopyrano[4,3-b]thiophene-2-carboxylate exhibited strong activity against both Gram-positive and Gram-negative bacteria. Further testing revealed that the compound could enhance the efficacy of traditional antibiotics when used in combination therapies .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for Ethyl 8-methyl-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic addition-cyclization reactions. A general procedure involves reacting equimolar amounts of precursors (e.g., substituted thiophene derivatives) with benzoylisothiocyanate in 1,4-dioxane under ambient conditions. The mixture is stirred overnight, and the product is isolated via filtration after precipitation in ice/water .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer : Full characterization includes:
- NMR spectroscopy (1H, 13C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., ester carbonyl stretches near 1700 cm⁻¹).
- Elemental analysis to verify molecular formula.
- Melting point determination (e.g., 217–219°C for structurally related benzopyrano-thiophenes) .
Q. Which solvents are optimal for recrystallization?
- Methodological Answer : Ethanol and 1,4-dioxane are commonly used due to their polarity and compatibility with aromatic heterocycles. Recrystallization from ethanol yields high-purity crystals suitable for X-ray diffraction studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent optimization : Replace 1,4-dioxane with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature control : Heating to 50–60°C may reduce reaction time while avoiding decomposition .
Q. How can structural contradictions in NMR data be resolved?
- Methodological Answer :
- Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous proton and carbon signals.
- Compare experimental data with computational DFT-based chemical shift predictions to validate assignments .
- Reference X-ray crystallography data (e.g., related pyrano-thiophene derivatives) to resolve stereochemical ambiguities .
Q. What strategies enable functionalization of the benzopyrano-thiophene core?
- Methodological Answer :
- Palladium-catalyzed annulation : Introduce heterocyclic substituents via oxidative coupling with alkynes or alkenes .
- Electrophilic aromatic substitution : Modify the thiophene ring using nitration or halogenation under controlled conditions .
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for further derivatization .
Q. How is the compound’s cytotoxicity evaluated in cancer research?
- Methodological Answer :
- Conduct MTT assays on human tumor cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Include positive controls (e.g., doxorubicin) and validate results with flow cytometry to assess apoptosis/necrosis .
Q. How can stability under varying pH and temperature conditions be assessed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
